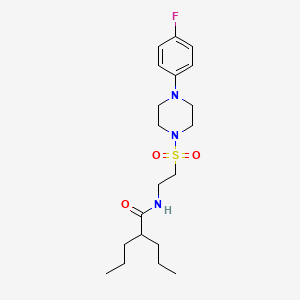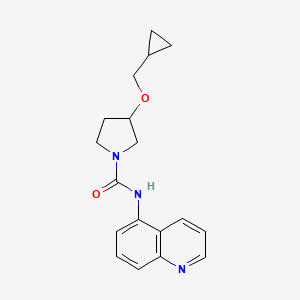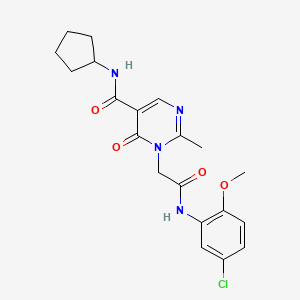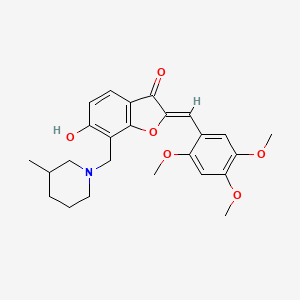
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide” is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds, such as isonicotinamide (pyridine-4-carboxamide), are known to exist .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds like trifluoromethylpyridines can be synthesized via a simultaneous vapor-phase reaction . Other pyrimidinamine derivatives have been synthesized using bioisosterism .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure. Pyrimidinamines, for example, have been found to react with alcohols to form esters and with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, isonicotinamide, a similar compound, is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide is involved in various synthetic pathways, highlighting its versatility in organic synthesis. The synthesis of N-alkyl-4-chloro-2-pyridine carboxamides demonstrates the compound's potential in producing a range of chemical structures by reacting with different amines. This method showcases the adaptability of pyridine carboxamides in synthetic chemistry, providing a foundation for further chemical modifications and applications in material science and drug development (Pan Qing-cai, 2011).
Biological Evaluation for Therapeutic Potential
Research on Schiff’s bases and 2-azetidinones derived from pyridine carboxamides indicates significant antidepressant and nootropic activities, suggesting potential therapeutic applications. The study highlights the importance of the 2-azetidinone skeleton in central nervous system (CNS) activity, underscoring the potential of pyridine carboxamides to serve as bases for developing new CNS-active agents (Asha B. Thomas et al., 2016).
Material Science Applications
The development of new polyamides based on pyridine carboxamides, such as 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, for material science applications showcases another facet of this compound's versatility. These polyamides exhibit promising thermal properties and solubility in polar solvents, indicating their potential for use in advanced material applications, including high-performance polymers (K. Faghihi & Zohreh Mozaffari, 2008).
Antimicrobial Activities
Pyridine carboxamides have been explored for their antimicrobial properties, with derivatives showing significant activity against bacterial and fungal strains. This suggests their potential in the development of new antimicrobial agents, contributing to the ongoing search for novel therapeutic options against resistant microbial species (R. Al-Salahi et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that chloropyridines are used as intermediates in many chemical reactions , suggesting that they may interact with a variety of molecular targets.
Mode of Action
Chloropyridines, in general, are known to participate in various chemical reactions as intermediates . They can undergo nucleophilic substitution reactions , which could potentially lead to changes in their target molecules.
Biochemical Pathways
Given its potential role as an intermediate in chemical reactions , it may be involved in various biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Its solubility in various solvents such as water, ethanol, dmso, methanol, chloroform, and dioxane suggests that it may have good bioavailability.
Result of Action
As an intermediate in chemical reactions , its effects would likely depend on the specific reactions it is involved in and the resulting products.
Propiedades
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-7-10(5-6-14-11)12(16)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYSYSXWDCCEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopentylmethyl)pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-(5-Chloro-6-methylbenzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B2895378.png)



![Tert-butyl 4-(4-oxo-3H-pyrido[4,3-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2895382.png)
![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2895384.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2895387.png)




